molecular formula C15H23BrO3Si B13985773 Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate

Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate

Cat. No.: B13985773
M. Wt: 359.33 g/mol
InChI Key: UPYTWOVEKNEBHX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a methyl ester functional group. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate typically involves the protection of a hydroxyl group with a TBDMS group, followed by bromination and esterification. One common method includes:

    Protection: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Bromination: The protected intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) under light or radical initiator conditions.

    Esterification: Finally, the brominated intermediate undergoes esterification with methanol in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of such syntheses .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection: The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.

    Deprotection: TBAF in tetrahydrofuran (THF).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Formation of substituted benzoates.

    Deprotection: Formation of the free hydroxyl compound.

    Hydrolysis: Formation of 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate depends on its application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until deprotection is desired.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Lacks the TBDMS protecting group, making it more reactive but less selective.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Contains a similar TBDMS group but differs in the alkyl chain length and position of the bromine atom.

Uniqueness

Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is unique due to the combination of the bromine atom, TBDMS protecting group, and methyl ester, providing a balance of reactivity and stability that is valuable in multi-step organic syntheses.

Properties

Molecular Formula

C15H23BrO3Si

Molecular Weight

359.33 g/mol

IUPAC Name

methyl 4-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzoate

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-10-12-9-11(14(17)18-4)7-8-13(12)16/h7-9H,10H2,1-6H3

InChI Key

UPYTWOVEKNEBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)C(=O)OC)Br

Origin of Product

United States

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